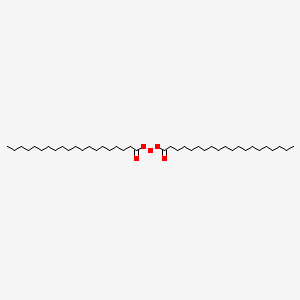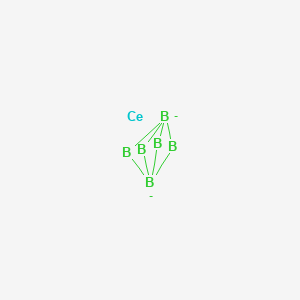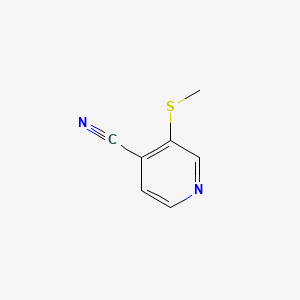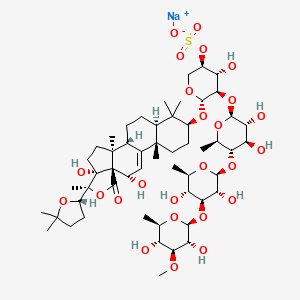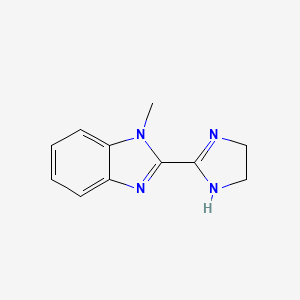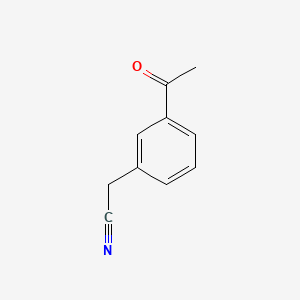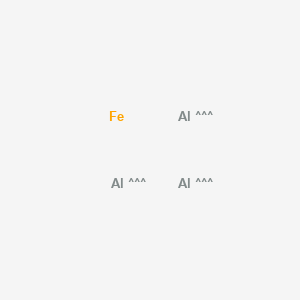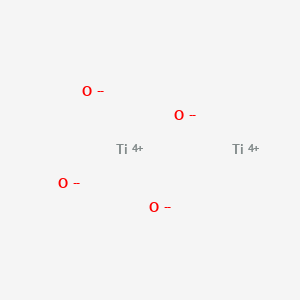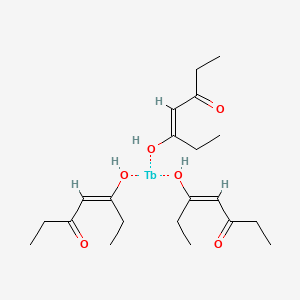
Terbium 3,5-heptanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium 3,5-heptanedionate is a coordination compound of terbium, a rare earth element, with 3,5-heptanedione. This compound is known for its luminescent properties and is used in various scientific and industrial applications. The chemical formula for this compound is Tb(C_11H_19O_2)_3, and it is often used in the field of materials science and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium 3,5-heptanedionate can be synthesized through the reaction of terbium chloride with 3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The mixture is refluxed for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common compared to oxidation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Terbium oxide and other oxidized terbium species.
Reduction: Reduced terbium complexes.
Substitution: New terbium complexes with different ligands.
Aplicaciones Científicas De Investigación
Terbium 3,5-heptanedionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials.
Biology: Employed in bioimaging and as a luminescent probe due to its strong luminescence properties.
Mecanismo De Acción
The mechanism by which Terbium 3,5-heptanedionate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the compound emits visible light, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include energy transfer processes between the terbium ion and the ligands, leading to the emission of light .
Comparación Con Compuestos Similares
Europium 3,5-heptanedionate: Similar in structure and luminescent properties but emits red light instead of green.
Ytterbium 3,5-heptanedionate: Another rare earth complex with different luminescent characteristics.
Uniqueness: this compound is unique due to its strong green luminescence, which is highly efficient and stable. This makes it particularly valuable in applications requiring high luminescence intensity and stability .
Propiedades
IUPAC Name |
(E)-5-hydroxyhept-4-en-3-one;terbium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H12O2.Tb/c3*1-3-6(8)5-7(9)4-2;/h3*5,8H,3-4H2,1-2H3;/b3*6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXQFSMRIBJKMK-VWNCFGDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.CCC(=CC(=O)CC)O.[Tb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)CC)/O.CC/C(=C\C(=O)CC)/O.CC/C(=C\C(=O)CC)/O.[Tb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O6Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
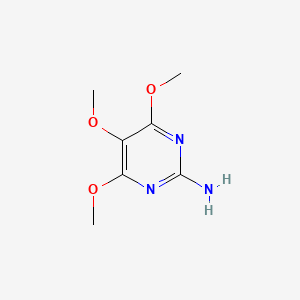
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
